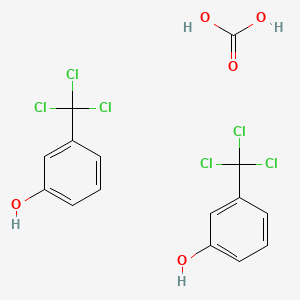
Carbonic acid--3-(trichloromethyl)phenol (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid–3-(trichloromethyl)phenol (1/2) is a compound that combines the properties of carbonic acid and 3-(trichloromethyl)phenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–3-(trichloromethyl)phenol (1/2) typically involves the reaction of 3-(trichloromethyl)phenol with carbonic acid derivatives. One common method is the reaction of 3-(trichloromethyl)phenol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction is carried out under controlled conditions to ensure the formation of the product with high yield and purity.
Industrial Production Methods
Industrial production of carbonic acid–3-(trichloromethyl)phenol (1/2) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Carbonic acid–3-(trichloromethyl)phenol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenols, ethers, esters, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbonic acid–3-(trichloromethyl)phenol (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of carbonic acid–3-(trichloromethyl)phenol (1/2) involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Trichloromethyl carbinol: This compound has a similar trichloromethyl group but differs in its overall structure and reactivity.
Carbonate esters: These compounds share the carbonic acid ester functional group but have different substituents and properties.
Trichloromethyl group derivatives: Compounds with the trichloromethyl group, such as trichloromethyl ketones and trichloromethyl carbinols, have similar reactivity but differ in their specific applications and effects.
Uniqueness
Carbonic acid–3-(trichloromethyl)phenol (1/2) is unique due to its combination of the trichloromethyl group and the phenolic hydroxyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
80222-20-4 |
|---|---|
分子式 |
C15H12Cl6O5 |
分子量 |
485.0 g/mol |
IUPAC名 |
carbonic acid;3-(trichloromethyl)phenol |
InChI |
InChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-2-1-3-6(11)4-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |
InChIキー |
VFVBAVCWQBIPDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
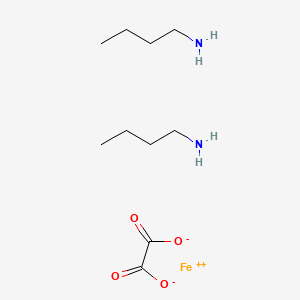
silane](/img/structure/B14427896.png)
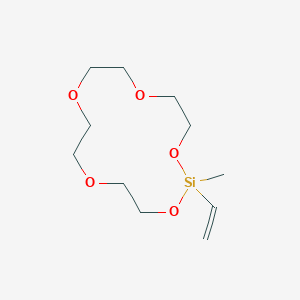
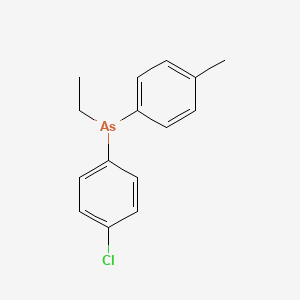
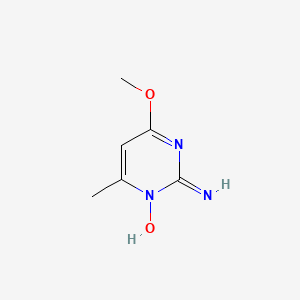
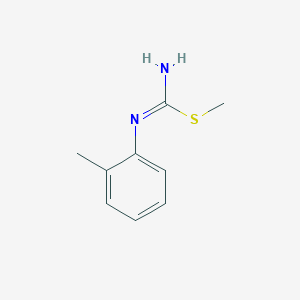
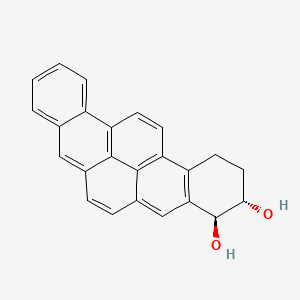
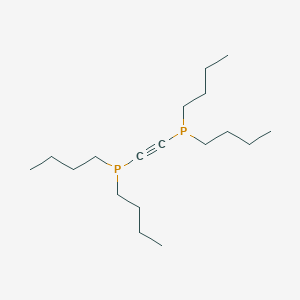
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
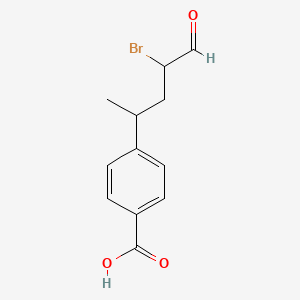
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
